molecular formula C18H20N2O2 B2412598 N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396625-34-5

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2412598
CAS No.: 1396625-34-5
M. Wt: 296.37
InChI Key: MKUWSQJRICHJCD-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen heteroatoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a naphthalene moiety with a bicyclic core containing both oxygen and nitrogen. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(20-15-8-9-16(20)12-22-11-15)19-10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWSQJRICHJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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